molecular formula C18H27N3O B12888052 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-43-5

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol

Cat. No.: B12888052
CAS No.: 645406-43-5
M. Wt: 301.4 g/mol
InChI Key: ZHZQOZQJNYRBNX-HNNXBMFYSA-N
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Description

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol is a complex organic compound that features a quinoline moiety, which is often found in various pharmacologically active compounds. This compound may exhibit interesting chemical and biological properties due to its unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol typically involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the attachment of the ethyl and pentyl groups. Common synthetic routes may include:

    Quinoline Formation: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of Ethyl and Pentyl Groups: These groups can be attached through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving quinoline derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many pharmacologically active compounds.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

645406-43-5

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-[ethyl-[(4S)-4-(quinolin-4-ylamino)pentyl]amino]ethanol

InChI

InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m0/s1

InChI Key

ZHZQOZQJNYRBNX-HNNXBMFYSA-N

Isomeric SMILES

CCN(CCC[C@H](C)NC1=CC=NC2=CC=CC=C21)CCO

Canonical SMILES

CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO

Origin of Product

United States

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